Product packaging for benzyl 2,3-dihydro-1H-indole-2-carboxylate(Cat. No.:)

benzyl 2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13902729
M. Wt: 253.29 g/mol
InChI Key: YMXDJQBRIWOQOB-UHFFFAOYSA-N
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Description

Benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate is a heterocyclic organic compound that has garnered interest primarily as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a benzyl ester protecting group on the indoline-2-carboxylic acid core, makes it a versatile building block for creating more complex molecules. The investigation into this compound is often linked to the development of antihypertensive drugs, where it serves as a crucial precursor. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B13902729 benzyl 2,3-dihydro-1H-indole-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDJQBRIWOQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Benzyl 2,3 Dihydro 1h Indole 2 Carboxylate

Electrophilic and Nucleophilic Reactions of the Saturated Indoline (B122111) Ring System

The saturated nature of the indoline ring in benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate significantly influences its reactivity towards electrophiles and nucleophiles compared to its aromatic counterpart, indole (B1671886). The electron-rich character of the benzene (B151609) ring and the nitrogen atom's lone pair still play a crucial role in directing chemical transformations.

Electrophilic aromatic substitution on the indoline ring is a key reaction. The preferred site for electrophilic attack is typically the C5 position, para to the nitrogen atom, due to the ortho, para-directing effect of the amino group. This is in contrast to indole, where electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. youtube.com The reactivity of the indoline nucleus towards electrophiles is a subject of ongoing investigation, with studies showing that acid-induced reactions can be complex due to the potential instability of intermediates. For instance, reactions with ketones in the presence of clay catalysts like montmorillonite (B579905) K-10 have been shown to yield diindolyl methanes.

The nitrogen atom of the indoline ring can act as a nucleophile, participating in reactions with various electrophiles. However, the nucleophilicity of the nitrogen is influenced by the steric hindrance and electronic effects of the benzyl carboxylate group at the C2 position. Under basic conditions, the N-H group can be deprotonated, enhancing its nucleophilicity and allowing for N-alkylation or N-acylation reactions. researchgate.net

Furthermore, the indoline scaffold can undergo nucleophilic aromatic substitution, particularly when activated by appropriate leaving groups on the aromatic ring. Intramolecular nucleophilic aromatic substitution has been utilized as a strategy for the synthesis of more complex fused ring systems, such as 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org

Radical Reactions and Photoredox Catalysis in Indoline Functionalization

In recent years, radical-based transformations have emerged as powerful tools for the functionalization of the indoline scaffold, offering mild and selective methods for bond formation. Photoredox catalysis, in particular, has enabled novel disconnections and synthetic strategies. organic-chemistry.orgnih.gov

Single-electron transfer (SET) is a fundamental process in the photoredox-catalyzed reactions of indolines. In this process, a photocatalyst, upon excitation by visible light, can act as a single-electron oxidant or reductant, engaging the indoline substrate in a radical pathway. For instance, photoinduced electron-donor-acceptor (EDA) complexes can facilitate intramolecular SET to generate radical intermediates. beilstein-journals.orgacs.org The formation of radical ion pairs through SET has been observed in various systems and is a key step in initiating subsequent chemical transformations. nih.govacs.org

Nickel/photoredox dual catalysis has been successfully employed for the synthesis of indolines from 2-iodoanilines and alkenes. organic-chemistry.orgnih.gov This methodology leverages the ability of photoredox catalysts to act as controlled single-electron transfer agents, modulating the oxidation states of the nickel catalyst to facilitate challenging C-N bond-forming reductive elimination. organic-chemistry.orgnih.gov The mechanism involves the reduction of a Ni(I) species to Ni(0) by the photocatalyst to complete the catalytic cycle. nih.gov

Homolytic aromatic substitution (HAS) provides a complementary approach to traditional electrophilic or nucleophilic aromatic substitution for the functionalization of the indoline ring. This pathway involves the addition of a radical species to the aromatic ring, followed by a rearomatization step. Recent advancements in this area have focused on replacing traditional radical initiators like Bu3SnH with more efficient light-induced chain reactions. rsc.org

Visible-light photoredox catalysis has become a prominent method for initiating HAS reactions. rsc.org Catalysts such as ruthenium and iridium polypyridine complexes, as well as metal-free organic dyes like eosin (B541160) Y, can be used to generate the necessary radical intermediates under mild conditions. rsc.orgacs.org These methods have been applied to the synthesis of substituted indolines through photocatalyzed decarboxylative radical arylation. acs.orgnih.gov

Ring-Opening, Rearrangement, and Aromatization Pathways of the 2,3-Dihydro-1H-indole Scaffold

The 2,3-dihydro-1H-indole scaffold can undergo a variety of transformations that involve the opening, rearrangement, or aromatization of the heterocyclic ring. These reactions are often driven by the release of ring strain or the formation of a more stable aromatic system.

Ring-opening reactions of functionalized indolines have been reported. For example, AlCl3-mediated nucleophilic ring-opening of indoline-2-thiones with various cyclopropanes has been investigated to synthesize ketones with indolylthio groups. rsc.org

Rearrangement reactions of the indoline skeleton can lead to structurally diverse products. For instance, computational studies have explored dearomative Claisen-type rearrangements of related aromatic systems, which can lead to the construction of complex polycyclic structures. acs.org

Aromatization of the 2,3-dihydro-1H-indole ring to the corresponding indole is a common transformation. acs.org This can be achieved through various oxidative dehydrogenation methods. organic-chemistry.org For example, a copper- and Eosin Y-catalyzed oxidative coupling of indolines can proceed through a tandem oxidation/amination/oxidation process to yield biindolyls, where the indoline is first oxidized to an indole intermediate. acs.org The aromatization process is often a competing pathway in reactions involving the indoline core, especially under oxidative conditions. nih.gov

Reaction Kinetics and Transition State Analysis in Indoline Transformations

Understanding the kinetics and transition states of reactions involving the indoline scaffold is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry has become an invaluable tool for these investigations.

Kinetic studies on the reactions of indolines can provide insights into the reaction mechanism. For example, kinetic profiling of the copper/Eosin Y-catalyzed oxidative coupling of indolines revealed a rapid initial generation of the indole intermediate, with the reaction rate decreasing over time. acs.org In another study, the asymmetric oxygenation of racemic indolines showed that the reaction rates were dependent on the electronic effects of substituents on the arene ring, as demonstrated by a Hammett plot analysis which yielded a linear correlation. nih.gov

Transition state analysis, often performed using quantum chemical calculations, helps to elucidate the energy barriers and geometries of the transition states, thereby explaining the observed reactivity and selectivity. copernicus.org For instance, computational studies on the atmospheric oxidation of indole by hydroxyl and chlorine radicals have detailed the potential energy surfaces and identified the most favorable reaction pathways. copernicus.orgcopernicus.orgresearchgate.net These studies utilize methods like the M06-2X functional and CBS-QB3 to calculate the energies of reactants, transition states, and products. copernicus.org While these studies focus on the aromatic indole, the methodologies are applicable to understanding the radical reactions of the indoline scaffold. The stability of intermediates in electrophilic aromatic substitution of indole has also been computationally assessed, confirming the preference for substitution at the C3 position in the aromatic system. ic.ac.uk Such computational approaches can be extended to model the transition states of reactions involving benzyl 2,3-dihydro-1H-indole-2-carboxylate to predict its reactivity in various transformations.

Below is a table summarizing key findings from various research studies on the reactivity of the indoline scaffold.

Reaction TypeKey FindingsReference(s)
Electrophilic Substitution Preferred at the C5 position (para to N). Can be complex due to intermediate instability. youtube.com,
Nucleophilic Substitution N-H can be deprotonated to enhance nucleophilicity for N-functionalization. Intramolecular versions used for synthesis of fused systems. researchgate.net, rsc.org
Photoredox Catalysis Enables SET processes for radical generation. Nickel/photoredox dual catalysis for indoline synthesis. organic-chemistry.org, nih.gov, beilstein-journals.org, acs.org
Homolytic Aromatic Substitution Light-induced methods are efficient alternatives to traditional radical initiators. rsc.org
Ring-Opening Can be mediated by Lewis acids like AlCl3 with appropriate substrates. rsc.org
Aromatization Common transformation to the more stable indole. Can occur under oxidative conditions. acs.org, organic-chemistry.org, acs.org
Reaction Kinetics Rates can be influenced by electronic effects of substituents (Hammett correlation). nih.gov, acs.org
Transition State Analysis Computational methods (e.g., DFT) are used to model energy barriers and reaction pathways. copernicus.org, copernicus.org, ic.ac.uk

Advanced Spectroscopic and Structural Elucidation of Benzyl 2,3 Dihydro 1h Indole 2 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise three-dimensional structure of molecules in solution and the solid state. For benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques is essential.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assigning the complex spectra of molecules like benzyl 2,3-dihydro-1H-indole-2-carboxylate.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For the indoline (B122111) ring, COSY would show correlations between the protons at positions 2 and 3, and between the protons on the aromatic ring of the indole (B1671886) moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the benzylic protons to the carbonyl carbon of the ester and the carbons of the benzyl ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. For the chiral center at position 2, NOESY can help determine the relative orientation of the substituents.

The data obtained from these 2D-NMR experiments can be compiled into tables to provide a comprehensive assignment of the ¹H and ¹³C NMR spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations NOESY Correlations
2
3
3a
4
5
6
7
7a
C=O
O-CH₂
Benzyl C1'
Benzyl C2'/6'
Benzyl C3'/5'

Note: This table is a template and would be populated with actual experimental data.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystalline forms. Each polymorph of this compound would give a distinct ssNMR spectrum due to differences in molecular packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP/MAS) experiments are commonly used to obtain high-resolution ¹³C spectra in the solid state.

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute configuration if it is chiral. For this compound, which has a stereocenter at the 2-position, X-ray crystallography of a single enantiomer would unambiguously determine its R or S configuration.

The crystal structure would also reveal detailed information about the molecular conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₅NO₂
Formula Weight
Crystal System
Space Group
Unit Cell Dimensions a = Å, b = Å, c = Åα = °, β = °, γ = °
Volume (ų)
Z
Density (calculated) (g/cm³)

Note: This table is a template and requires experimental data from X-ray diffraction analysis.

Vibrational Spectroscopy (IR, Raman) and Circular Dichroism for Chiral Indoline Characterization

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would show characteristic absorption bands for the N-H stretching of the indoline ring, the C=O stretching of the ester group, C-O stretching, and various vibrations of the aromatic rings. The positions and intensities of these bands can provide insights into the molecular structure and bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indoline) Stretching
C=O (Ester) Stretching
C-O (Ester) Stretching
Aromatic C-H Stretching

Note: This table presents expected ranges and would be refined with experimental data.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, CD spectroscopy is a powerful technique for studying its stereochemistry. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the three-dimensional arrangement of atoms. The experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to determine the absolute configuration of the molecule.

Computational and Theoretical Studies on Benzyl 2,3 Dihydro 1h Indole 2 Carboxylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and electronic wave function.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For a related benzylsulfanyl-triazolyl-indole scaffold, DFT studies have identified the distribution of the HOMO to understand regions susceptible to electrophilic attack. mdpi.com

LUMO: Represents the ability to accept an electron, indicating regions prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior.

Table 1: Conceptual Reactivity Indices for Benzyl 2,3-Dihydro-1H-indole-2-carboxylate (Note: These are representative values and not based on actual published data for this specific compound.)

ParameterFormulaConceptual ValueImplication
HOMO Energy (EHOMO)--6.2 eVElectron-donating ability
LUMO Energy (ELUMO)--1.5 eVElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.7 eVChemical reactivity/stability
Chemical Hardness (η)(ELUMO - EHOMO) / 22.35 eVResistance to change in electron configuration
Electronegativity (χ)-(EHOMO + ELUMO) / 23.85 eVElectron-attracting power
Global Electrophilicity (ω)χ² / (2η)3.15 eVPropensity to accept electrons

Theoretical calculations can accurately predict spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov By comparing the theoretically calculated spectra with experimental data, the molecular structure can be confirmed. For various N-benzyl indole (B1671886) derivatives and related heterocyclic scaffolds, calculated NMR shifts have shown excellent agreement with experimental values, aiding in structural elucidation. mdpi.commdpi.commdpi.com

DFT is also employed to map out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms. For instance, in the synthesis or functionalization of the indoline (B122111) ring system, DFT could be used to determine the most favorable reaction pathway and identify the rate-determining step. However, no specific studies on reaction mechanisms involving this compound were found.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal:

Conformational Landscapes: How the molecule flexes and changes its shape at a given temperature. This is particularly important for understanding the orientation of the benzyl and carboxylate groups relative to the indoline core.

Solvent Effects: How the surrounding solvent molecules (e.g., water) interact with the compound and influence its conformation and stability. For related N-benzyl indole hydrazones, MD simulations have been used to assess the stability of ligand-protein complexes. nih.gov

In Silico Modeling for Ligand-Target Interaction Mechanisms

In silico techniques are vital in drug discovery for predicting how a ligand might interact with a biological target, such as an enzyme or receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For numerous indole derivatives, docking studies have been performed to understand their binding affinity and interaction with protein active sites. nih.govijaresm.comekb.egnih.gov A hypothetical docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the ligand (this compound) into the active site of the protein.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex.

Although no specific docking studies for this compound were found, research on similar N-benzyl indole structures shows they can bind effectively to targets like DNA gyrase and epidermal growth factor receptor (EGFR). nih.govekb.eg

Exploration of Biological and Biochemical Interactions: Mechanistic Perspectives of Indoline 2 Carboxylates

Receptor Binding Studies and Allosteric Modulation Mechanisms

Indoline-2-carboxylate derivatives have been shown to interact with G-protein coupled receptors (GPCRs) and ligand-gated ion channels, often acting as allosteric modulators or competitive antagonists.

The interaction of indoline-2-carboxylate derivatives with receptors can induce significant conformational changes that alter receptor function. A prominent example is the allosteric modulation of the cannabinoid CB1 receptor by indole-2-carboxamides. nih.govrealmofcaring.org These compounds can enhance the binding of CB1 receptor agonists, a characteristic of positive allosteric modulators (PAMs). nih.govrealmofcaring.org Kinetic studies have validated the allosteric nature of these interactions, as the modulators were found to decrease the dissociation rate of the agonist from the receptor. nih.govrealmofcaring.org This suggests that the binding of the indole-2-carboxamide derivative to an allosteric site on the CB1 receptor induces a conformational change that stabilizes the agonist-bound state. nih.govrealmofcaring.org

Paradoxically, while these compounds increase agonist binding, they can act as antagonists of receptor function, reducing the maximal effect (Emax) of CB1 agonists in functional assays. nih.govrealmofcaring.org This complex pharmacology suggests that the conformational state induced by the allosteric modulator is distinct from the fully active conformation and does not efficiently couple to G-proteins. nih.gov

In a different receptor system, indole-2-carboxylate (B1230498) derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds interact with the glycine (B1666218) recognition site associated with the NMDA receptor. nih.gov Schild regression analysis from electrophysiological studies confirmed a competitive interaction at the glycine site, indicating that these derivatives directly compete with glycine for binding. nih.gov This competitive antagonism is demonstrated by a parallel right-ward shift in the glycine dose-response curve in the presence of the inhibitor. nih.gov

Table 2: Receptor Interactions of Indole-2-Carboxylate Derivatives

Derivative Class Receptor Target Mechanism of Action Consequence of Interaction
Indole-2-carboxamides Cannabinoid CB1 Receptor Positive Allosteric Modulator (PAM) of agonist binding; Functional Antagonist Increases agonist affinity but decreases agonist efficacy nih.govrealmofcaring.org
Indole-2-carboxylates NMDA Receptor (Glycine Site) Competitive Antagonist Inhibition of NMDA receptor activation nih.gov

Cellular Pathway Modulation at the Molecular Level

The biological effects of indoline-2-carboxylate derivatives often result from their ability to modulate specific cellular signaling pathways. This can occur through various mechanisms, including the inhibition of key protein-protein interactions.

A notable example of cellular pathway modulation is the inhibition of the Wnt/β-catenin signaling pathway by 1-benzyl-indole-3-carbinol in melanoma cells. nih.gov This pathway is crucial for cell proliferation and survival in many cancers. The compound was shown to downregulate the levels of β-catenin, a key mediator of the pathway, leading to a reduction in the expression of downstream target genes like microphthalmia-associated transcription factor isoform-M (MITF-M). nih.gov This demonstrates the ability of an indole (B1671886) derivative to interfere with a critical oncogenic signaling cascade.

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and indoline (B122111) derivatives have shown promise in this area. A novel indoline derivative, compound 9a, has been identified as a ferroptosis inhibitor that acts by disrupting the interaction between Nuclear receptor coactivator 4 (NCOA4) and ferritin heavy chain 1 (FTH1). researchgate.netnih.gov NCOA4 is a cargo receptor responsible for the autophagic degradation of ferritin (ferritinophagy), a process that releases intracellular iron. researchgate.netnih.gov By inhibiting the NCOA4-FTH1 interaction, compound 9a prevents ferritin degradation, thereby reducing the levels of bioavailable intracellular ferrous iron and protecting cells from iron-dependent ferroptotic cell death. researchgate.netnih.gov Mechanistic studies have confirmed that this compound directly binds to NCOA4 and effectively blocks its interaction with FTH1 in cells. acs.org

Effects on Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR/NF-κB)

The indoline scaffold and its derivatives have been investigated for their ability to modulate key intracellular signaling pathways implicated in cellular processes such as inflammation, proliferation, and survival. Notably, derivatives of indoline-2-carboxylic acid have demonstrated inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses and cell survival.

In one study, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their ability to inhibit NF-κB. This research was prompted by the potent NF-κB inhibitory activity observed in related chroman derivatives, leading to the modification of the chroman scaffold to an indoline moiety to explore new structure-activity relationships. The findings indicated that certain derivatives possessed significant NF-κB inhibitory activity, highlighting the potential of the indoline-2-carboxylate core in modulating this critical inflammatory pathway.

While direct studies on benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate are limited in this context, the broader family of indole-containing compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are well-documented modulators of the PI3K/Akt/mTOR/NF-κB signaling network. These compounds have been shown to inhibit multiple components within this interconnected pathway, leading to downstream effects like the induction of apoptosis and cell cycle arrest in cancer models. Given that indoline is a saturated analog of indole, it is plausible that indoline-2-carboxylate derivatives could engage with components of the PI3K/Akt/mTOR pathway, although specific mechanistic studies are required to confirm this. The established link between indoline derivatives and NF-κB inhibition provides a strong foundation for exploring their broader effects on interconnected cell signaling cascades.

In Vitro Studies on Cellular Uptake and Biochemical Metabolism Pathways

The cellular uptake and metabolic fate of a compound are critical determinants of its bioavailability and biological activity. For indoline-2-carboxylate esters, cellular entry is generally governed by their physicochemical properties, such as lipophilicity and size. Generally, indole derivatives can be absorbed via free diffusion across the intestinal epithelium, a process that can be facilitated by cytochrome P450 (P450) enzymes present in these cells. While specific data on benzyl 2,3-dihydro-1H-indole-2-carboxylate is not available, general principles of drug metabolism can be applied to predict its biochemical transformation.

The primary metabolic pathways for the indoline core involve oxidation reactions catalyzed by cytochrome P450 enzymes, which are abundant in the liver. In vitro studies using human liver microsomes have shown that the indoline structure can undergo a novel "aromatase" process. nih.gov This key metabolic step is a dehydrogenation reaction that converts the indoline ring into an indole ring. nih.govnih.gov CYP3A4 has been identified as the primary P450 isozyme responsible for this transformation, with CYP2C19 and CYP2C8 contributing to a lesser extent. nih.gov

Other potential metabolic transformations of the indoline ring include N-oxidation, catalyzed by flavin-containing monooxygenase (FMO) enzymes, and arene oxide formation through P450-mediated oxidation of the benzene (B151609) portion of the scaffold. nih.gov

For this compound specifically, the ester functional group is a likely site for initial metabolism. It is anticipated to undergo hydrolysis by various esterase enzymes present in plasma and tissues, which would cleave the benzyl ester to yield 2,3-dihydro-1H-indole-2-carboxylic acid and benzyl alcohol. This hydrolysis would significantly alter the compound's properties, increasing its polarity and potentially changing its biological activity profile.

Metabolic PathwayEnzyme SystemResulting Product TypeReference
Dehydrogenation (Aromatization)Cytochrome P450 (primarily CYP3A4)Indole derivative nih.govnih.gov
Ester HydrolysisEsterases (in plasma/tissues)Carboxylic acid + AlcoholN/A
N-OxidationFlavin-containing monooxygenase (FMO)N-hydroxyindoline nih.gov
Arene OxidationCytochrome P450Epoxide/Phenolic derivatives nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective agents. For the indoline-2-carboxylate scaffold, SAR studies have provided valuable insights into the structural requirements for various biological effects, including antiproliferative and receptor-modulating activities.

One key area of modification is the substituent on the indoline nitrogen (position N-1). In a series of N-benzylindole-2-carboxylic acids developed as CCR2b chemokine receptor antagonists, the N-benzyl group was found to be a critical component for high-affinity binding and functional inhibition.

Another important modification point is the amide functionality at the C-2 carboxylate position. In the development of indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei, SAR exploration revealed that the nature of the amide substituent (R²) significantly impacted potency. A general trend was observed where a methylamide (NHMe) was preferred over an ethylamide (NHEt) or an unsubstituted amide (NH₂). acs.org

Substitutions on the aromatic ring of the indoline core also play a crucial role in modulating activity. For a series of indole-2-carboxylic acid benzylidene-hydrazides identified as apoptosis inducers, substitutions on the indole ring were explored. It was found that a substituent at the C-3 position was important for apoptotic activity. Furthermore, modifications at the C-5 position, such as with a methyl or chloro group, led to compounds with significantly increased potency in caspase activation assays.

The following table summarizes key SAR findings for indoline/indole-2-carboxylate derivatives from various studies.

Scaffold PositionModificationEffect on Biological ActivityTarget/AssayReference
C-2Conversion of carboxylate to N-methylamideIncreased potencyAntiproliferative (T. brucei) acs.org
C-2Conversion of carboxylate to N-ethylamide or NH₂Decreased potency compared to N-methylamideAntiproliferative (T. brucei) acs.org
N-1Acylation (e.g., Boc group)Showed outstanding results for NF-κB inhibitionNF-κB InhibitionN/A
C-3Introduction of a phenyl groupImportant for apoptotic activityApoptosis Induction (T47D cells)N/A
C-5Substitution with methyl or chloro group20-fold increase in apoptotic activityCaspase Activation (T47D cells)N/A
C-3Introduction of a long branchImproved interaction with hydrophobic cavityHIV-1 Integrase Inhibition nih.gov

These studies collectively demonstrate that the biological activity of the indoline-2-carboxylate scaffold can be finely tuned through systematic chemical modifications at the N-1, C-2, C-3, and C-5 positions.

Applications of Benzyl 2,3 Dihydro 1h Indole 2 Carboxylate As a Building Block in Complex Chemical Synthesis

Utilization in the Total Synthesis of Natural Products with Indoline (B122111) Cores

The indoline scaffold is a common motif in a large family of monoterpene indole (B1671886) alkaloids, including the Aspidosperma alkaloids, which are known for their complex, densely fused polycyclic structures. nih.govnih.gov The total synthesis of these natural products often relies on the strategic construction of the indoline core, for which benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate serves as an ideal starting material. Synthetic strategies toward these alkaloids frequently involve the elaboration of the indoline ring system to build the characteristic pentacyclic framework. nih.govacs.org

A general approach to the synthesis of Aspidosperma alkaloids involves the initial construction of a functionalized indoline derivative, which then undergoes a series of cyclization and rearrangement reactions to form the complex polycyclic core. nih.govnih.gov Benzyl 2,3-dihydro-1H-indole-2-carboxylate provides the necessary indoline nucleus with a protected carboxylic acid function at the C-2 position, which can be later deprotected and utilized for further transformations.

Table 1: Examples of Natural Product Families with Indoline Cores

Natural Product FamilyKey Structural FeatureRepresentative Examples
Aspidosperma AlkaloidsPentacyclic indoline frameworkAspidospermidine, Vincadifformine nih.gov
Kopsia AlkaloidsComplex fused-ring systems-
Uleine AlkaloidsIndole-piperidine linkage-

The synthesis of these natural products is a significant area of research, with numerous strategies developed to access their intricate molecular architectures. researchgate.net The use of a common intermediate strategy, where a versatile building block is elaborated into multiple natural products, is a powerful approach in this field. nih.gov this compound is well-suited for such strategies due to its inherent functionality and the potential for diverse chemical modifications.

Role in the Preparation of Advanced Pharmaceutical Intermediates

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. epo.orgquickcompany.inwikipedia.orgnih.gov One of the most prominent examples is the industrial-scale synthesis of Perindopril, a widely prescribed ACE inhibitor used to treat high blood pressure and prevent cardiovascular events. epo.orgquickcompany.innih.gov

The synthesis of Perindopril involves the coupling of a derivative of this compound, specifically benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. epo.orgquickcompany.in This key peptide-coupling reaction is a critical step in the manufacturing process. The benzyl ester of the indoline core serves as a protecting group for the carboxylic acid, which is later removed by debenzylation to yield the final active pharmaceutical ingredient. epo.org

Table 2: Role of this compound Derivatives in Pharmaceutical Synthesis

Pharmaceutical AgentTherapeutic ClassRole of Indoline Intermediate
PerindoprilACE InhibitorCore structural component epo.orgquickcompany.innih.gov
RamiprilACE InhibitorKey chiral precursor for the homophenylalanine moiety researchgate.net
BenazeprilACE InhibitorKey chiral precursor for the homophenylalanine moiety researchgate.net
QuinaprilACE InhibitorKey chiral precursor for the homophenylalanine moiety researchgate.net

The stereochemistry of the indoline intermediate is crucial for the pharmacological activity of the final drug. nih.gov The synthesis of Perindopril specifically requires the (2S,3aS,7aS) stereoisomer of the octahydroindole-2-carboxylic acid benzyl ester. epo.orgquickcompany.in The development of efficient and stereoselective synthetic routes to this key intermediate has been a significant focus of research in the pharmaceutical industry. quickcompany.in

Development of Chiral Catalysts and Ligands Derived from the Indoline Scaffold

The rigid, bicyclic structure of the indoline scaffold makes it an attractive framework for the design of chiral ligands and catalysts for asymmetric synthesis. acs.org The development of such catalysts is essential for the enantioselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. acs.org

While direct examples of chiral catalysts derived from this compound are not extensively documented in the provided search results, the potential for its use in this area is significant. The indole nitrogen and the carboxylic acid at the 2-position provide two convenient handles for the introduction of catalytically active groups, such as phosphines or other coordinating moieties. nih.govbldpharm.comnih.gov

The synthesis of chiral phosphine (B1218219) ligands, for instance, has been a major area of research in asymmetric catalysis. nih.govbldpharm.com These ligands are widely used in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. nih.gov The indoline scaffold can be functionalized with phosphine groups to create novel bidentate or monodentate ligands. The inherent chirality of the 2-substituted indoline can be exploited to create a chiral environment around the metal center, thereby inducing asymmetry in the catalytic transformation. acs.org

Table 3: Potential Applications of Indoline-Derived Chiral Ligands

Type of Asymmetric ReactionMetal CatalystPotential Ligand Features
Asymmetric HydrogenationPalladium, RhodiumChiral phosphine-indoline ligands
Asymmetric Allylic AlkylationPalladiumChiral phosphine-indoline ligands nih.gov
C-H FunctionalizationPalladiumChiral bifunctional phosphine-carboxylate ligands nih.gov

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.gov The versatility of the indoline scaffold, as exemplified by this compound, suggests its potential as a valuable platform for the design and synthesis of novel and effective chiral catalysts and ligands. acs.org

Emerging Research Directions and Future Outlook for Benzyl 2,3 Dihydro 1h Indole 2 Carboxylate Research

The field of heterocyclic chemistry is continually evolving, with a persistent drive towards the development of more efficient, selective, and sustainable synthetic methodologies. Benzyl (B1604629) 2,3-dihydro-1H-indole-2-carboxylate, as a key structural motif, stands to benefit significantly from these advancements. The indoline (B122111) core is a "privileged scaffold" in drug discovery and a versatile building block in materials science. nih.govmdpi.com Future research is poised to expand its utility through the integration of cutting-edge technologies and novel catalytic systems. This outlook focuses on the emerging trends that will likely shape the future of research involving this specific indoline derivative.

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